molecular formula C13H5Cl3OS B373764 1,2,4-trichloro-9H-thioxanthen-9-one

1,2,4-trichloro-9H-thioxanthen-9-one

Cat. No.: B373764
M. Wt: 315.6g/mol
InChI Key: SPJJTQPPZQSFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Trichloro-9H-thioxanthen-9-one is a polyhalogenated derivative of thioxanthenone, characterized by a tricyclic aromatic system with a sulfur atom in the xanthene scaffold and three chlorine substituents at positions 1, 2, and 3. Thioxanthenones are structurally analogous to xanthones but feature a sulfur atom replacing one of the oxygen atoms in the central ring. This substitution significantly alters electronic properties, solubility, and biological interactions compared to oxygen-containing analogs .

Properties

Molecular Formula

C13H5Cl3OS

Molecular Weight

315.6g/mol

IUPAC Name

1,2,4-trichlorothioxanthen-9-one

InChI

InChI=1S/C13H5Cl3OS/c14-7-5-8(15)13-10(11(7)16)12(17)6-3-1-2-4-9(6)18-13/h1-5H

InChI Key

SPJJTQPPZQSFRU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Antitumor Activity and Substituent Effects

  • Amino-Substituted Derivatives: Compounds like 1-[[2-(diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one (SR233377) exhibit potent antitumor activity (GI50 = 1.9 μM against acute lymphoblastic leukemia) due to the presence of amino and alkoxy groups, which enhance DNA intercalation and cellular uptake . In contrast, 1,2,4-trichloro-9H-thioxanthen-9-one lacks ionizable groups, which may reduce its DNA-binding affinity. However, its higher lipophilicity (log P) could improve tissue penetration .
  • Hydroxy-Substituted Derivatives: 1,3-Dihydroxy-9H-thioxanthen-9-one and 1,4-dihydroxy-9H-thioxanthen-9-one are synthesized via AlCl3-mediated cyclization .

Metabolic and Toxicological Profiles

  • 2-Isopropyl-9H-thioxanthen-9-one (2-ITX) :

    • Metabolized into reactive epoxide intermediates (e.g., metabolite M7), which may contribute to toxicity. The trichloro derivative, lacking alkyl chains, is less likely to form such reactive metabolites, suggesting a different toxicological pathway .
  • 4-[(Diethylamino)methyl]-3-hydroxy-9H-thioxanthen-9-one hydrochloride: The amino and hydroxy groups facilitate Phase I/II metabolism (e.g., oxidation, conjugation), whereas the trichloro derivative may undergo slower dechlorination or persist in biological systems due to its stability .

Physicochemical Properties

Property This compound 1-[[2-(Diethylamino)ethyl]amino]-4-propoxy derivative 1,3-Dihydroxy derivative
Log P High (estimated >4) Moderate (~3.5) Low (~2.5)
Solubility Low in polar solvents Moderate in DMSO High in aqueous buffers
Synthetic Complexity Multi-step chlorination Multi-step (amine coupling, alkoxylation) Single-step cyclization
Regulatory Status Potential environmental concerns Not reported Not regulated

Data compiled from

Regulatory and Environmental Considerations

  • The trichloro derivative, with higher halogen content, may face stricter scrutiny under REACH or TSCA frameworks.

Key Research Findings

  • 3D-QSAR Analysis: Steric and electrostatic fields account for 84% of the antitumor activity variance in thioxanthenones, with log P contributing 16%. The trichloro derivative’s high log P may enhance tumor targeting but reduce solubility .
  • Material Science Applications: The phosphorescent triplet state of thioxanthenone is modulated by substituents. Chlorine atoms may alter spin-orbit coupling, affecting applications in OLEDs or photocatalysis .

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